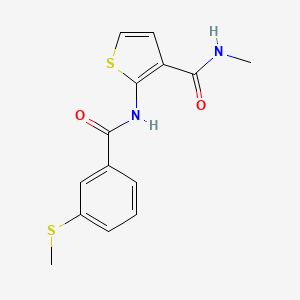

N-methyl-2-(3-(methylthio)benzamido)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-methyl-2-(3-(methylthio)benzamido)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C14H14N2O2S2 and its molecular weight is 306.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dearomatising Rearrangements and Cyclisation One application involves the dearomatising rearrangements of lithiated thiophenecarboxamides. These compounds, when treated with lithium diisopropylamide (LDA), undergo cyclisation that transforms them into pyrrolinones, azepinones, or partially saturated azepinothiophenes. This process highlights the compounds' utility in synthesizing complex heterocyclic structures (Clayden et al., 2004).

Cholinesterase Inhibitors and Antioxidants Thiophene-2-carboxamide Schiff base derivatives of benzohydrazide have been explored for their potential as cholinesterase inhibitors and antioxidants. These novel hydrazone derivatives demonstrate significant inhibition against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), offering potential therapeutic applications for diseases characterized by cholinesterase dysfunction (Kausar et al., 2021).

Selective Endothelin Receptor-A Antagonists Another study reports on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as potent and selective small molecule ETA receptor antagonists. This class of compounds is of interest for developing treatments targeting the endothelin system, which plays a critical role in cardiovascular diseases, among other conditions (Wu et al., 1997).

Regiocontrolled C–H Arylation and Alkylation Research into the Pd(OAc)2/AgOAc catalytic system has shown its effectiveness for regioselective C–H activation and C–C bond formation at the C-3 position of thiophene- and furan-2-carboxamides. This methodology offers a contemporary approach to synthesizing arylated and alkylated thiophene-2-carboxamides, useful in various synthetic applications (Padmavathi et al., 2015).

Inhibition of E-selectin-, ICAM-1-, and VCAM-1-mediated Cell Adhesion Additionally, certain thiophene carboxamides have shown to inhibit the expression of adhesion molecules E-selectin, ICAM-1, and VCAM-1 on the surface of endothelium. This effect decreases the adherence of neutrophils to activated endothelial cells, suggesting potential anti-inflammatory applications (Boschelli et al., 1995).

Mechanism of Action

Target of Action

Thiophene-based analogs have been found to exhibit a variety of biological effects, suggesting that they interact with multiple targets . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Mode of Action

Based on the known actions of similar thiophene derivatives, it can be inferred that this compound may interact with its targets to modulate their activity . For example, if the compound acts as a voltage-gated sodium channel blocker, it would inhibit the flow of sodium ions through the channels, thereby affecting the electrical activity of the cells .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of pathways, leading to diverse pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

Result of Action

Based on the known effects of similar thiophene derivatives, it can be inferred that this compound may exert a range of effects at the molecular and cellular levels, potentially contributing to its pharmacological properties .

Properties

IUPAC Name |

N-methyl-2-[(3-methylsulfanylbenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S2/c1-15-13(18)11-6-7-20-14(11)16-12(17)9-4-3-5-10(8-9)19-2/h3-8H,1-2H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLUFUYLMYPPFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzoyl-6-[4-(diethylamino)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2873096.png)

![(E)-3-(4-fluoroanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B2873101.png)

![1-[2-(3-Fluorophenyl)ethyl]piperazine](/img/structure/B2873102.png)

![1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2873103.png)

![N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide](/img/structure/B2873110.png)

![(4-methylthiophen-2-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2873111.png)

![[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B2873112.png)

![3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2873114.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]acetamide](/img/structure/B2873115.png)

![4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine](/img/structure/B2873116.png)